molecular formula C15H14N4O2 B1456453 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine CAS No. 1137671-57-8

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

Cat. No.: B1456453
CAS No.: 1137671-57-8
M. Wt: 282.3 g/mol
InChI Key: RENGNJUAFMBRDX-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Compounds with the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and anticonvulsant activities. These activities suggest that the compound may interact with a variety of targets, depending on the specific disease context.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been found to inhibit enzymes , which can disrupt the normal functioning of cells and lead to therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, viral replication, glucose metabolism, and neuronal signaling, among others.

Result of Action

Based on the known activities of oxadiazole derivatives, this compound could potentially induce cell death in cancer cells , reduce inflammation , inhibit viral replication , regulate glucose metabolism , or modulate neuronal signaling .

Biochemical Analysis

Biochemical Properties

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cell signaling and gene expression. Additionally, this compound can modulate enzyme activity, either by direct inhibition or activation, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a range of effects. At lower doses, the compound exhibits therapeutic benefits, such as anticancer activity, without significant toxicity. At higher doses, toxic effects, including organ damage and adverse physiological responses, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, it can affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Chemical Reactions Analysis

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Comparison with Similar Compounds

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENGNJUAFMBRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-2-nitrophenylamine (1.0 g, 3.21 mmol) in 80 mL of EtOH/THF (1:1) was hydrogenated over PtO2 (100 mg) at one atm for 2-4 h. The catalyst was filtered through Celite and washed with EtOH and THF. The solvent was removed under reduced pressure to give the title compound as a yellow solid. MS: m/z 283 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

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